molecular formula C14H11ClO2S B120134 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 152432-23-0

1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B120134
CAS No.: 152432-23-0
M. Wt: 278.8 g/mol
InChI Key: OCHRGIXGUNICDQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to a class of compounds investigated for their potential in neurodegenerative disease research. Chalcones with thienyl and chloro substituents have been identified as promising scaffolds for the development of potent, competitive, and reversible inhibitors of Monoamine Oxidase B (MAO-B) . The inhibition of MAO-B is a recognized therapeutic strategy for conditions like Parkinson's disease, as it can enhance neurotransmitter availability and reduce oxidative stress in the brain . Furthermore, structurally similar chalcone compounds have demonstrated significant anti-neuroinflammatory properties in preclinical models, effectively suppressing the release of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-1β in activated microglial cells . This dual potential for MAO-B inhibition and anti-inflammatory action makes this chalcone a valuable chemical probe for researchers exploring novel pathways in neuropharmacology and the underlying mechanisms of neuroinflammation and oxidative stress. The compound is supplied for laboratory research purposes only.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHRGIXGUNICDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288239
Record name 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152432-23-0
Record name 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-thiophenecarboxaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed with optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thienyl vs. Phenyl Substituents :
    The 5-chloro-2-thienyl group introduces sulfur into the π-conjugated system, enhancing polarizability compared to purely phenyl-based chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) . Thiophene’s electron-rich nature and smaller ring size may alter charge transfer efficiency, a critical factor in NLO applications.

  • Substituent Effects: Chloro Groups: Chlorine at the 5-position on thiophene (electron-withdrawing) contrasts with chloro substituents on phenyl rings (e.g., 3-chlorophenyl in (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) . This difference impacts dipole moments and reactivity in cross-coupling reactions . Methoxy Groups: The para-methoxy group on the phenyl ring is electron-donating, stabilizing the enone system and influencing supramolecular interactions (e.g., hydrogen bonding) .
Table 1: Key Structural and Electronic Comparisons
Compound Substituent 1 Substituent 2 Key Electronic Feature
Target Compound 5-Chloro-2-thienyl 4-Methoxyphenyl Enhanced polarizability (thiophene)
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl) 4-Chlorophenyl 4-Methoxyphenyl Strong σ-electron withdrawal
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl High electron density (multiple OMe)
(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl) 3-Chlorophenyl 4-Methoxyphenyl Steric hindrance at meta position

Physical and Spectroscopic Properties

  • Melting Points: Derivatives with bulkier substituents (e.g., trimethoxy or benzyloxy groups) exhibit higher melting points due to improved packing efficiency. For example: (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: 109.7–111.5 °C .
  • Spectroscopic Data :

    • IR : The carbonyl stretch (~1650–1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) are consistent across chalcones . Thiophene-specific C-S stretches (~700 cm⁻¹) would distinguish the target compound.
    • NMR : The para-methoxyphenyl group shows characteristic singlet peaks at δ 3.8–3.9 ppm (OCH₃) and δ 6.8–7.6 ppm (aromatic protons) .

Biological Activity

1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features, which include a chloro-substituted thiophene ring and a methoxy-substituted phenyl ring. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

  • Molecular Formula : C14H11ClO2S
  • Molecular Weight : 278.75 g/mol
  • CAS Number : 152432-23-0
  • Structure : The compound's structure can be represented as follows:
 E 1 5 Chloro 2 thienyl 3 4 methoxyphenyl prop 2 en 1 one\text{ E 1 5 Chloro 2 thienyl 3 4 methoxyphenyl prop 2 en 1 one}

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one across various cancer cell lines. The compound exhibits cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Case Studies and Findings

  • Breast Cancer (MCF-7 Cell Line) :
    • IC50 Value : 3.44 ± 0.19 µM
    • Mechanism: Induces G2/M phase arrest and apoptosis via caspase activation .
  • Lung Cancer (A549 Cell Line) :
    • IC50 Value : 70.90 µg/mL
    • Mechanism: Inhibits tubulin polymerization and induces apoptosis .
  • Cervical Cancer (HeLa Cell Line) :
    • IC50 Value : 1.44 µM
    • Mechanism: High affinity for topoisomerase enzyme, confirmed by molecular docking studies .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines such as TNF-α in vitro.

Research Insights

  • In a study involving macrophages stimulated with lipopolysaccharides, the compound demonstrated a capacity to reduce TNF-α production by up to 50% . The IC50 for this effect was determined to be around 14.6 mM.

The biological activity of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways, particularly through the upregulation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines, effectively halting proliferation.
  • Inhibition of Tubulin Polymerization : This mechanism is crucial in disrupting the mitotic spindle formation during cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Main Activity
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-oneStructure3.44 (MCF-7)Anticancer
3-(5-Bromo-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-oneStructureTBDTBD
3-(2-Thienyl)-1-(4-methoxyphenyl)prop-2-en-1-oneStructureTBDTBD

Q & A

Q. Basic

  • 1H NMR : Peaks at δ 7.85 (d, J = 16 Hz, enone CH=), δ 7.42–7.59 (aromatic protons from 4-methoxyphenyl), and δ 7.03–7.71 (thienyl protons). Methoxy groups appear as singlets at δ 3.85 .
  • IR : Stretching frequencies at ~1647 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C), and 797 cm⁻¹ (C-Cl). The absence of aldehyde peaks (~2800 cm⁻¹) confirms complete condensation .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Advanced
Discrepancies in physical data (e.g., melting points varying by 5–10°C) often stem from:

  • Polymorphism : Recrystallization solvents (ethanol vs. DCM) can produce different crystal forms.
  • Impurities : Residual solvents or unreacted precursors alter observed values.
    Methodology :
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate purity via HPLC (>95%) .

What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Advanced
The compound’s NLO potential arises from its conjugated π-system and non-centrosymmetric crystal packing. Computational approaches include:

  • DFT Calculations : Optimize geometry (B3LYP/6-311G**) and calculate hyperpolarizability (β) to assess second-harmonic generation (SHG) efficiency.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to correlate packing with SHG activity.
    Validated against experimental crystallographic data (e.g., monoclinic P2₁/c space group) .

What strategies optimize reaction conditions for scaled-up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Catalyst Screening : Replace KOH with chiral bases (e.g., L-proline) to enhance stereoselectivity.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

How does the electronic nature of substituents influence the compound’s biological activity?

Q. Advanced

  • Thienyl Chlorine : Enhances lipophilicity and membrane permeability.
  • Methoxy Group : Electron-donating effects stabilize charge-transfer complexes, modulating interactions with biological targets (e.g., enzymes).
    Methodology :
  • Synthesize analogs (e.g., replacing Cl with F or OMe) and compare IC₅₀ values in enzyme inhibition assays.
  • Perform molecular docking (AutoDock Vina) to map binding affinities with target proteins (e.g., kinases) .

What crystallographic techniques characterize the non-centrosymmetric packing of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolve space group (P2₁/c), unit cell parameters (a = 7.577 Å, b = 16.253 Å), and intermolecular distances.
  • Polarized Light Microscopy : Confirm birefringence for NLO applications.
    Data cross-referenced with CIF files from the Cambridge Structural Database ensures reproducibility .

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